2-Bromo-6-phenylphenanthridine 2-Bromo-6-phenylphenanthridine
Brand Name: Vulcanchem
CAS No.: 6327-63-5
VCID: VC17159103
InChI: InChI=1S/C19H12BrN/c20-14-10-11-18-17(12-14)15-8-4-5-9-16(15)19(21-18)13-6-2-1-3-7-13/h1-12H
SMILES:
Molecular Formula: C19H12BrN
Molecular Weight: 334.2 g/mol

2-Bromo-6-phenylphenanthridine

CAS No.: 6327-63-5

Cat. No.: VC17159103

Molecular Formula: C19H12BrN

Molecular Weight: 334.2 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-phenylphenanthridine - 6327-63-5

Specification

CAS No. 6327-63-5
Molecular Formula C19H12BrN
Molecular Weight 334.2 g/mol
IUPAC Name 2-bromo-6-phenylphenanthridine
Standard InChI InChI=1S/C19H12BrN/c20-14-10-11-18-17(12-14)15-8-4-5-9-16(15)19(21-18)13-6-2-1-3-7-13/h1-12H
Standard InChI Key KYHWYUDFAZLSKD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C4=CC=CC=C42

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a phenanthridine backbone—a tricyclic system comprising two benzene rings fused to a pyridine ring—with substituents at the 2- and 6-positions. The bromine atom introduces electronegativity and steric bulk, while the phenyl group enhances aromatic conjugation. This combination confers unique electronic properties, as evidenced by its pKa\text{p}K_a and reactivity profiles.

Physicochemical Characteristics

Key physical properties include:

PropertyValue
Molecular FormulaC19H12BrN\text{C}_{19}\text{H}_{12}\text{BrN}
Molecular Weight334.2 g/mol
SMILES NotationC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C4=CC=CC=C42
InChI KeyKYHWYUDFAZLSKD-UHFFFAOYSA-N
Boiling PointNot reported
Melting PointNot reported

Synthetic Methodologies

Suzuki–Miyaura Coupling

The primary synthesis route involves the Suzuki–Miyaura cross-coupling reaction, which couples an aryl bromide with an aryl boronic acid under palladium catalysis. This method offers high efficiency and scalability, making it suitable for industrial applications. For example, reacting 2-bromophenanthridine with phenylboronic acid in the presence of Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 and a base yields the target compound in moderate-to-high yields.

Biological Activities

Antimicrobial Properties

Preliminary studies indicate that 2-bromo-6-phenylphenanthridine exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. The mechanism likely involves intercalation into microbial DNA or inhibition of topoisomerase enzymes, disrupting replication. Comparative analyses with unsubstituted phenanthridine suggest that the bromine atom enhances binding affinity to nucleic acids.

Applications in Organic Synthesis

Building Block for Complex Molecules

The bromine atom serves as a handle for further functionalization via cross-coupling or nucleophilic substitution reactions. For example, Sonogashira coupling with terminal alkynes could yield alkynyl-phenanthridine derivatives for optoelectronic materials.

Role in Aza-PAH Synthesis

Comparison with Related Compounds

CompoundStructural FeaturesBiological Activity
PhenanthridineUnsubstituted tricyclic coreDNA intercalation, antiviral
2-BromophenanthridineBromine at 2-positionEnhanced cytotoxicity
6-PhenylphenanthridinePhenyl at 6-positionImproved lipid solubility

The synergistic effects of bromine and phenyl substituents in 2-bromo-6-phenylphenanthridine likely amplify its bioactivity compared to simpler analogs.

Future Directions

Mechanistic Studies

Elucidating the compound’s mode of action against microbial and cancer cells is critical. Techniques like X-ray crystallography and molecular docking could identify target proteins or nucleic acids.

Synthetic Optimization

Exploring flow chemistry or microwave-assisted synthesis may improve reaction yields and reduce purification steps. Additionally, developing enantioselective routes could access chiral derivatives for asymmetric catalysis.

Toxicity Profiling

Comprehensive toxicological assessments are needed to evaluate safety for therapeutic use. Studies on metabolic stability and off-target effects will guide lead optimization.

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